2,4,6-trichloro-3-nitrobenzoic acid
Description
2,4,6-Trichloro-3-nitrobenzoic acid is a halogenated nitrobenzoic acid derivative characterized by three chlorine substituents at positions 2, 4, and 6 and a nitro group at position 3 on the aromatic ring. Its molecular formula is C₇H₂Cl₃NO₄, with a molecular weight of 240.10 g/mol . The compound is synthesized from m-aminobenzoic acid through a three-step process involving chlorination, diazotization, and hydrolysis, which offers mild reaction conditions and high yields (up to 85%) . This compound’s unique substitution pattern enhances its electron-withdrawing properties, influencing its acidity and reactivity compared to simpler benzoic acid derivatives.
Properties
CAS No. |
71372-03-7 |
|---|---|
Molecular Formula |
C7H2Cl3NO4 |
Molecular Weight |
270.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trichloro-3-nitrobenzoic acid typically involves a multi-step process starting from m-aminobenzoic acid. The process includes chlorination, diazotization, and nitration steps .
Chlorination: m-Aminobenzoic acid is chlorinated using chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 2, 4, and 6 positions on the benzene ring.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Nitration: The diazonium salt is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3 position.
Industrial Production Methods
Industrial production of 2,4,6-trichloro-3-nitrobenzoic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy derivatives when using sodium methoxide.
Reduction: The major product is 2,4,6-trichloro-3-aminobenzoic acid.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2,4,6-Trichloro-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an analytical tool for studying reaction mechanisms.
Biology: Employed to induce oxidative stress in cell and tissue studies, helping to understand cellular responses to oxidative damage.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the synthesis of intermediates for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-trichloro-3-nitrobenzoic acid involves its ability to induce oxidative stress. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can cause oxidative damage to cellular components. This property is exploited in research to study the effects of oxidative stress on cells and tissues.
Comparison with Similar Compounds
(a) 2,4,6-Trichlorobenzoic Acid (CAS 50-43-1)
(b) 3-Nitrobenzoic Acid (CAS 827-95-2)
- Formula: C₇H₅NO₄ (free acid)
- Molecular Weight : 167.12 g/mol (calculated)
- Key Differences : Absence of chlorine substituents reduces its lipophilicity and melting point (mp 142°C vs. >200°C for the trichloro-nitro derivative). The sodium salt is used in foundry and metal treatment, highlighting its industrial relevance .
(c) 2,6-Dichloro-3-nitrobenzoic Acid (CAS 99-60-5)
- Formula: C₇H₃Cl₂NO₄
- Molecular Weight : ~235.9 g/mol (calculated)
- Key Differences: One fewer chlorine atom than the target compound, leading to a structural similarity score of 0.95 .
Data Table: Comparative Analysis
Q & A
Q. What are the standard methods for synthesizing 2,4,6-trichloro-3-nitrobenzoic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves sequential halogenation and nitration. A common approach is:
Chlorination : Start with 3-hydroxybenzoic acid and chlorinate using Cl₂ or SO₂Cl₂ in the presence of a Lewis acid (e.g., AlCl₃) to achieve 2,4,6-trichloro-3-hydroxybenzoic acid .
Nitration : Introduce the nitro group via nitration using HNO₃/H₂SO₄. Steric hindrance from chlorine substituents may require elevated temperatures (70–90°C) or extended reaction times.
Optimization : Use factorial design (e.g., varying temperature, catalyst concentration, and reaction time) to maximize yield and minimize by-products like di-nitrated derivatives .
Q. How can researchers confirm the purity and structural integrity of 2,4,6-trichloro-3-nitrobenzoic acid?
Methodological Answer:
- Purity : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to resolve impurities. Compare retention times against standards .
- Structural Confirmation :
- FT-IR : Identify characteristic peaks for nitro (1520–1350 cm⁻¹, asymmetric/symmetric NO₂ stretching) and carboxylic acid (2500–3300 cm⁻¹, O-H stretch) groups .
- NMR : ¹H and ¹³C NMR should show absence of hydroxyl proton (if hydroxyl group is replaced) and shifts consistent with chlorine/nitro substituents (e.g., deshielding at C3 due to nitro) .
Advanced Research Questions
Q. How do steric and electronic effects of chlorine and nitro substituents influence the compound’s reactivity in further functionalization?
Methodological Answer:
- Steric Effects : The 2,4,6-trichloro arrangement creates significant steric hindrance, limiting nucleophilic substitution at these positions. Reactions (e.g., esterification) may favor the carboxylic acid group over aromatic sites .
- Electronic Effects : The nitro group is a strong meta-directing deactivator, while chlorine is ortho/para-directing. Computational modeling (e.g., DFT calculations) can predict regioselectivity in electrophilic substitutions .
- Experimental Validation : Compare reactivity with analogs like 2,4,6-tribromo-3-nitrobenzoic acid to isolate electronic vs. steric contributions .
Q. How should researchers address contradictory data in reaction yields or by-product formation during synthesis?
Methodological Answer:
- Root-Cause Analysis :
- Case Study : If yields drop >20% at scale-up, investigate mixing efficiency or heat transfer limitations using computational fluid dynamics (CFD) simulations .
Q. What computational tools are recommended to predict the physicochemical properties or degradation pathways of this compound?
Methodological Answer:
Q. How can researchers design experiments to explore the biological activity of 2,4,6-trichloro-3-nitrobenzoic acid?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Activity : Screen against Gram-negative/positive bacteria using MIC (Minimum Inhibitory Concentration) assays. Compare with non-nitro analogs to assess nitro group contribution .
- Enzyme Inhibition : Test against cytochrome P450 isoforms via fluorescence-based assays, noting steric clashes from chlorine substituents .
- Theoretical Framework : Link bioactivity to Hammett σ constants of substituents to quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
